4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid is a compound with the molecular formula C12H11NO2S2 and a molecular weight of 265.36 g/mol . This compound features a benzoic acid moiety linked to a thiazole ring via a sulfanyl (thioether) bridge. The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties .
Scientific Research Applications
4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid has diverse applications in scientific research:
Future Directions
The future directions for research on “4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid” and similar thiazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields such as medicine and industry. Given the wide range of biological activities exhibited by thiazole derivatives , there is significant potential for future research in this area.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets in the body, leading to a range of effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The efficacy and stability of thiazole derivatives can be influenced by various factors, including their solubility in different solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Thioether Formation: The thiazole derivative is then reacted with a benzylic halide to form the thioether linkage.
Benzoic Acid Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methyl-1,3-thiazol-2-yl)thio]methyl}benzoic acid .
- Thiazole derivatives : Compounds containing the thiazole ring with various substitutions .
Uniqueness
4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid is unique due to its specific combination of a benzoic acid moiety and a thiazole ring linked by a thioether bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-13-10(6-16-8)7-17-11-4-2-9(3-5-11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQDEHGZVIANBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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